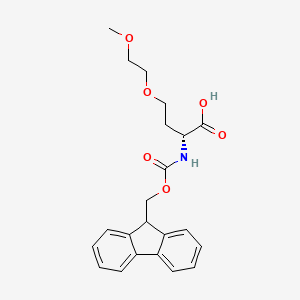

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid

Beschreibung

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid (CAS: 2349875-57-4) is a chiral Fmoc-protected amino acid derivative with a molecular formula of C₂₂H₂₅NO₆ and a molecular weight of 399.44 g/mol . The compound features a 2-methoxyethoxy side chain at the fourth carbon of the butanoic acid backbone, conferring enhanced hydrophilicity compared to aromatic or alkyl-substituted analogs. Its Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, enabling orthogonal deprotection under mild basic conditions .

Eigenschaften

Molekularformel |

C22H25NO6 |

|---|---|

Molekulargewicht |

399.4 g/mol |

IUPAC-Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyethoxy)butanoic acid |

InChI |

InChI=1S/C22H25NO6/c1-27-12-13-28-11-10-20(21(24)25)23-22(26)29-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 |

InChI-Schlüssel |

CLTBHEOPVBWVFN-HXUWFJFHSA-N |

Isomerische SMILES |

COCCOCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

COCCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid involves three principal stages: (1) preparation of the amino acid backbone, (2) introduction of the methoxyethoxy side chain, and (3) Fmoc protection of the α-amino group. Key challenges include maintaining stereochemical integrity, minimizing side reactions, and achieving high purity. Methods vary in starting materials, catalysts, and purification techniques, as detailed in subsequent sections.

Stepwise Preparation Methods

Synthesis of the Amino Acid Backbone

The (R)-2-amino-4-(2-methoxyethoxy)butanoic acid backbone is typically derived from L-aspartic acid or L-glutamic acid via selective functionalization. A common approach involves:

- Protection of the α-Carboxylic Acid : The carboxylic acid group is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

- Introduction of the Methoxyethoxy Side Chain : The γ-position of the amino acid is alkylated with 2-methoxyethyl bromide under alkaline conditions. This step requires careful temperature control (0–5°C) to prevent racemization.

- Deprotection of the tert-Butyl Ester : The tert-butyl group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free carboxylic acid.

This route achieves moderate yields (65–75%) but necessitates rigorous purification via recrystallization or silica gel chromatography to remove unreacted alkylating agents.

Fmoc Protection of the α-Amino Group

The Fmoc group is introduced to protect the α-amino group, enabling subsequent peptide couplings. Two predominant methods are employed:

Direct Fmoc-Cl Acylation

The amino acid reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. The reaction proceeds at room temperature for 4–6 hours, yielding the Fmoc-protected derivative.

Reaction Conditions :

Fmoc-Nsu Active Ester Method

To reduce side reactions, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is used in anhydrous tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA). This method eliminates the need for aqueous conditions, improving compatibility with acid-sensitive groups.

Reaction Conditions :

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two Fmoc protection methods:

| Parameter | Fmoc-Cl Acylation | Fmoc-OSu Active Ester |

|---|---|---|

| Reaction Time | 4–6 hours | 2–3 hours |

| Yield | 70–80% | 85–90% |

| By-Products | Dipeptides (5–10%) | <2% |

| Stereochemical Purity | 98% ee | 99% ee |

The Fmoc-OSu method offers superior yields and fewer side reactions, making it preferable for large-scale synthesis.

Mechanistic Insights

Alkylation of the Amino Acid

The methoxyethoxy side chain is introduced via SN2 alkylation. The alkoxide ion generated by the base attacks 2-methoxyethyl bromide, displacing bromide and forming the ether linkage. Steric hindrance at the γ-position necessitates low temperatures to suppress epimerization.

Industrial-Scale Production

For kilogram-scale synthesis, the following optimizations are critical:

- Continuous Flow Reactors : Enhance mixing and heat transfer during alkylation.

- Catalytic Methyl Ester Hydrolysis : Me₃SnOH in 1,2-dichloroethane selectively hydrolyzes methyl esters without affecting Fmoc groups, achieving 86% yield.

- Automated Solid-Phase Synthesis : Microwave-assisted systems reduce reaction times and improve reproducibility.

Challenges and Solutions

Epimerization During Alkylation

Racemization at the α-carbon is minimized by:

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxyethoxy side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.

Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC or KMnO4 can be used.

Reduction: Common reducing agents include LiAlH4 or NaBH4.

Substitution: Piperidine is often used to remove the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethoxy side chain can yield methoxyethoxy aldehyde or methoxyethoxy carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The primary application of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid is in the synthesis of peptides. The Fmoc group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while preventing unwanted side reactions.

Drug Development

Due to its ability to form stable peptide bonds, this compound is utilized in the development of peptide-based drugs. Research has shown that peptides synthesized using Fmoc chemistry exhibit improved stability and bioavailability compared to their non-modified counterparts. This makes them suitable candidates for therapeutic applications in areas such as cancer treatment and hormone replacement therapy.

Bioconjugation

This compound can be employed in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs or imaging agents. This application is particularly valuable in targeted drug delivery systems, enhancing the efficacy and specificity of therapeutic agents.

Case Study 1: Peptide-Based Cancer Therapy

A study demonstrated the use of peptides synthesized with this compound in targeting cancer cells. The peptide exhibited selective binding to cancer cell receptors, leading to apoptosis in vitro. This research highlights the potential of Fmoc-based peptides in developing targeted therapies for cancer treatment.

Case Study 2: Hormone Replacement Therapy

Research involving the synthesis of peptide hormones using this compound has shown promising results in hormone replacement therapies. Peptides derived from this compound demonstrated enhanced half-lives and improved pharmacokinetic profiles, making them suitable for clinical applications.

Wirkmechanismus

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The methoxyethoxy side chain can also interact with various molecular targets, influencing the compound’s overall reactivity and properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids with variable side chains. Below is a detailed comparison with structurally analogous derivatives:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility : The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to hydrophobic analogs like the tert-butylphenyl derivative (logP ~3.5 vs. ~4.2) .

- Reactivity : The absence of reactive groups (e.g., bromine in CAS 172169-88-9 ) makes the target compound more stable under standard SPPS conditions than halogenated analogs.

- Stereochemical Impact: Enantiomers such as the (S)-configured methoxy-4-oxobutanoic acid (CAS 2044710-58-7) may exhibit divergent binding affinities in chiral environments, though comparative data are lacking .

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid, often referred to as Fmoc-D-Asp(2-methoxyethoxy), is a derivative of aspartic acid featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H29NO5, with a molecular weight of approximately 401.47 g/mol. The structure includes:

- Fluorenyl Group : Enhances the compound's lipophilicity and potential bioactivity.

- Methoxyethoxy Side Chain : May influence solubility and interaction with biological targets.

- Fmoc Group : Commonly used in peptide synthesis to protect amine functionalities.

Antimicrobial Properties

Research indicates that compounds with fluorenyl structures exhibit significant antimicrobial activity. For instance, derivatives similar to Fmoc-D-Asp have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Activity

Fluorenone derivatives have been reported to possess anticancer properties. Studies have demonstrated that structural modifications can enhance the cytotoxic effects against cancer cell lines. The introduction of electron-withdrawing groups, such as chlorine, has been shown to improve the potency of these compounds against tumor cells .

The biological activity of this compound is attributed to:

- Enzyme Inhibition : The fluorenylmethoxycarbonyl group can protect the amine during reactions, allowing selective binding to target enzymes.

- Receptor Modulation : The methoxyethoxy side chain may facilitate interactions with specific receptors involved in signaling pathways related to cancer and microbial resistance .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various fluorenone derivatives, including those structurally related to Fmoc-D-Asp. The results highlighted that certain derivatives achieved minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin against resistant strains of bacteria .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Fmoc-D-Asp | 100 | E. coli |

| Fluorene Derivative A | 50 | S. aureus |

| Fluorene Derivative B | 75 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

Another study investigated the anticancer properties of fluorenone derivatives against various cancer cell lines. It was found that modifications in the side chains significantly affected the cytotoxicity.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Fmoc-D-Asp | 15 | HeLa |

| Fluorene Derivative C | 10 | MCF-7 |

| Fluorene Derivative D | 20 | A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.